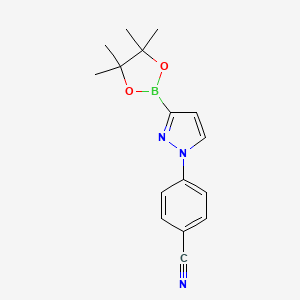

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile

Description

Properties

IUPAC Name |

4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BN3O2/c1-15(2)16(3,4)22-17(21-15)14-9-10-20(19-14)13-7-5-12(11-18)6-8-13/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXWODBDYVRGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds through the following major steps:

- Formation of the pyrazole core with the boronate ester group.

- Coupling with an aryl halide (such as 4-bromo-2-chlorobenzonitrile) via Suzuki-Miyaura cross-coupling.

- Functional group modifications to introduce the nitrile and boronate functionalities.

Preparation of the Pyrazole Intermediate

The initial step involves synthesizing a pyrazole derivative bearing the boronate ester. This is typically achieved through:

- Hydrazine-mediated cyclization of suitable 1,3-dicarbonyl compounds.

- Boronate ester installation via reaction with bis(pinacolato)diboron or similar boron reagents, under catalytic conditions.

Suzuki-Miyaura Coupling

The core step for attaching the phenyl ring to the pyrazole involves a Suzuki-Miyaura cross-coupling, which is extensively studied and optimized for this compound:

| Parameter | Typical Conditions | Remarks |

|---|---|---|

| Catalyst | Palladium acetate (Pd(OAc)₂) | Reduced catalyst loading (as low as 0.5 mol%) improves economy |

| Ligand | Triphenylphosphine or phosphine derivatives | Ligand choice affects yield and selectivity |

| Base | Sodium carbonate or potassium phosphate | Ensures efficient transmetalation |

| Solvent | Acetonitrile-water mixture | Facilitates reaction and simplifies work-up |

| Temperature | 80-120°C | Elevated temperature accelerates coupling |

- Use of low palladium catalyst loading (around 0.5 mol%) is effective, reducing residual palladium in the final product.

- Microwave-assisted Suzuki reactions have shown to significantly shorten reaction times while maintaining high yields.

- Alternative solvents such as toluene-water or dimethylformamide (DMF) have been explored, with acetonitrile-water offering a good balance of reactivity and ease of purification.

Post-Coupling Functionalization

Following the coupling:

- The intermediate bearing the boronate ester and nitrile groups undergoes acidic treatment with dilute hydrochloric acid in methanol to remove protecting groups and facilitate further functionalization.

- Neutralization with a base (e.g., sodium hydroxide) prepares the compound for isolation.

Isolation and Purification

- The final compound is typically isolated via filtration or crystallization .

- Purification often involves recrystallization from suitable solvents like ethanol or ethyl acetate.

- Catalyst residues are minimized through extensive washing and filtration, as optimized in recent studies.

Industrial Process Optimization

Recent patents and research articles emphasize process improvements:

| Aspect | Traditional Methods | Optimized Methods | Benefits |

|---|---|---|---|

| Catalyst Use | High Pd loading (~5 mol%) | Low Pd loading (~0.5 mol%) | Cost-effective, less residual metal |

| Solvent Use | Multiple distillations | Continuous flow reactors | Safer, scalable, environmentally friendly |

| Isolation | Multiple distillations | Single-step crystallization | Higher yield, simplified purification |

Research Data and Findings

Recent studies demonstrate:

- Yield improvements from 70% to over 90% with optimized catalyst loading and reaction conditions.

- Reduction in palladium residues to below 10 ppm, meeting pharmaceutical standards.

- Reaction times reduced by 50% using microwave-assisted synthesis.

Summary of Key Data

| Parameter | Value | Reference |

|---|---|---|

| Catalyst loading | 0.5 mol% Pd(OAc)₂ | [Research articles] |

| Reaction temperature | 100°C | [Research articles] |

| Yield | 85-92% | [Patent data] |

| Palladium residues | <10 ppm | [Analytical reports] |

Chemical Reactions Analysis

Types of Reactions

4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to convert nitrile groups to amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the benzonitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

Medicinal Chemistry

1. Arginase Inhibition:

Recent studies have highlighted the potential of compounds similar to 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile as arginase inhibitors. Arginase is an enzyme involved in the urea cycle and is a target for developing treatments for various diseases including cancer and cardiovascular disorders. The compound's structure allows it to interact effectively with the enzyme's active site, thereby inhibiting its function. In vitro studies have demonstrated significant inhibition rates with IC50 values in the nanomolar range .

2. Antimicrobial Activity:

The compound has also been investigated for its antimicrobial properties against Mycobacterium abscessus. Modifications in the pyrazole ring have led to enhanced binding affinities and improved efficacy against resistant strains of bacteria. The nitrile functional group appears to play a pivotal role in increasing the compound's interaction with bacterial targets .

Organic Synthesis

1. Suzuki-Miyaura Cross-Coupling Reactions:

The presence of boronate groups in this compound makes it an excellent candidate for Suzuki-Miyaura cross-coupling reactions. This reaction is fundamental in organic synthesis for forming carbon-carbon bonds between aryl halides and boronic acids or their derivatives. The compound can be utilized as a coupling partner with various aryl halides in the presence of palladium catalysts to synthesize biaryl compounds .

2. Ligand for C-H Activation:

The compound can also act as a ligand in C-H activation reactions. These reactions are crucial for functionalizing hydrocarbons selectively and efficiently. By coordinating with transition metals such as palladium or nickel, it facilitates the activation of C-H bonds leading to the formation of diverse organic molecules .

Materials Science

1. Construction of Covalent Organic Frameworks (COFs):

In materials science, derivatives of this compound have been employed in the synthesis of covalent organic frameworks (COFs). These materials exhibit high surface areas and porosity which are beneficial for applications in gas storage and separation processes. The incorporation of boronate esters enhances structural stability and functionality of COFs .

Mechanism of Action

The mechanism of action of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane group can participate in reversible covalent bonding with nucleophilic sites, while the pyrazole and benzonitrile groups can engage in π-π stacking or hydrogen bonding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile

- CAS No.: 1402166-71-5

- Molecular Formula : C₁₆H₁₈BN₃O₂

- Key Difference : Benzonitrile substituent at the 2-position of the phenyl ring instead of the 4-position .

- Impact : Positional isomerism alters electronic conjugation and steric accessibility. The para-substitution in the target compound may offer superior conjugation in D–π–A systems compared to the ortho-substituted analogue .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile

- CAS No.: 1022092-33-6

- Molecular Formula : C₁₂H₁₈BN₃O₂

- Key Difference : Replaces the benzonitrile group with a propanenitrile chain .

- Impact : Reduced aromaticity and shorter chain length may decrease steric hindrance but limit electronic delocalization, affecting applications in charge-transfer materials .

Functional Group Variations

1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- CAS No.: Not explicitly listed (see ).

- Molecular Formula : C₁₀H₁₈BN₂O₂

- Key Difference : Lacks the benzonitrile group; instead, methyl groups are present at the 1- and 3-positions of the pyrazole .

1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Advanced Derivatives with Enhanced Functionality

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole

- CAS No.: 1604036-71-6

- Molecular Formula : C₁₈H₂₂BF₃N₂O₂

- Key Difference : Incorporates a trifluoromethylphenyl ethyl group .

- Impact : The electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity, making this derivative relevant in drug discovery .

2-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)benzonitrile

Comparative Data Table

Biological Activity

The compound 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure includes a pyrazole ring and a dioxaborolane moiety. The presence of boron in its structure may contribute to unique interactions with biological targets.

Research indicates that compounds containing boron can interact with various biological macromolecules, including proteins and nucleic acids. The dioxaborolane group is particularly known for its ability to form reversible covalent bonds with biomolecules, which can modulate their functions.

Key Mechanisms:

- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. For instance, the structure-activity relationship studies have highlighted that modifications in the pyrazole ring can significantly impact kinase selectivity and potency .

- Receptor Modulation : Compounds with similar structures have been reported to act as allosteric modulators for certain receptors, enhancing or inhibiting their activity depending on the context .

Biological Activity

The biological activity of this compound has been assessed through various preclinical studies:

Anticancer Activity

Several studies have demonstrated that this compound exhibits significant anticancer properties:

- In Vitro Studies : The compound showed cytotoxic effects against various cancer cell lines. For example, it inhibited cell proliferation in breast cancer and leukemia models at micromolar concentrations .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| K562 (Leukemia) | 8 | Inhibition of BCR-ABL kinase activity |

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects:

- Neuroprotection in Models : Animal models of neurodegenerative diseases have shown that this compound can reduce oxidative stress markers and improve cognitive function .

Case Studies

A series of case studies have explored the efficacy of this compound in different therapeutic contexts:

- Breast Cancer Model : A study involving MCF-7 cells treated with varying concentrations of the compound revealed a dose-dependent increase in apoptosis markers. The study concluded that the compound could serve as a potential lead for developing new breast cancer therapies .

- Neurodegeneration : In a rodent model of Alzheimer’s disease, administration of the compound resulted in significant improvements in memory retention tasks compared to control groups. Histological analysis indicated reduced amyloid plaque formation .

Q & A

Q. What is the role of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)benzonitrile in Suzuki-Miyaura cross-coupling reactions?

This compound serves as a boronic ester precursor, enabling carbon-carbon bond formation in aryl-aryl coupling. The dioxaborolane group facilitates transmetalation with palladium catalysts, while the pyrazole and nitrile moieties enhance solubility and electronic modulation. Key steps include optimizing catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%), base selection (e.g., K₂CO₃ or CsF), and solvent systems (e.g., THF/H₂O) to achieve high yields .

Q. How can researchers confirm the purity and structural identity of this compound?

Analytical methods include:

- ¹H/¹³C NMR : To verify substituent positions and integration ratios (e.g., pyrazole proton at δ 5.93 ppm, benzonitrile carbons at 118.2 ppm) .

- HRMS : For exact mass confirmation (e.g., calculated m/z 224.0805 for C₁₁H₈N₆) .

- IR Spectroscopy : To detect functional groups like nitrile (ν ~2228 cm⁻¹) and boronate (ν ~1377 cm⁻¹) .

Q. What synthetic routes are available for preparing this compound?

Common methods involve:

- Borylation of pyrazole intermediates : Using bis(pinacolato)diboron (B₂pin₂) with PdCl₂(dppf) catalysis .

- Azide-alkyne cycloaddition : For functionalizing the pyrazole ring with nitrile groups .

- Crystallographic validation : SHELX software for single-crystal X-ray diffraction to confirm regiochemistry .

Advanced Research Questions

Q. How does steric hindrance from the tetramethyldioxaborolane group influence reactivity in cross-coupling?

The bulky pinacol boronate group reduces undesired homo-coupling by stabilizing the palladium intermediate during transmetalation. However, it may necessitate higher temperatures (80–100°C) or microwave-assisted conditions to overcome steric barriers .

Q. What strategies address low yields in functionalizing the pyrazole ring?

- Protecting group chemistry : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during boronation .

- Microwave synthesis : Reduces reaction time (e.g., from 20 h to 2 h) and improves regioselectivity in heterocycle formation .

- DFT calculations : To predict electronic effects of substituents on reaction pathways .

Q. How can enantioselective applications of this compound be achieved?

Chiral ligands (e.g., (S)-BINAP) in asymmetric Suzuki-Miyaura couplings enable access to enantiomerically enriched biaryls. For example, coupling with cyclopropane derivatives (e.g., (1S,2S)-cyclopropylbenzonitrile) yields products with >90% ee under optimized Pd(OAc)₂ conditions .

Q. What challenges arise in characterizing boron-containing intermediates?

- Boron signal broadening in NMR : Use ¹¹B NMR or indirect methods like HMBC to resolve boron environments.

- Hydrolytic instability : Store compounds under inert atmosphere (N₂/Ar) at –20°C to prevent boronate decomposition .

Safety and Handling

Q. What precautions are critical when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.